Dimethyl 6-phenylpyrrolo[2,1-a]phthalazine-1,2-dicarboxylate

Medicinal Chemistry Scaffold Diversification Structure-Activity Relationship

Dimethyl 6-phenylpyrrolo[2,1-a]phthalazine-1,2-dicarboxylate (CAS 853317-73-4, molecular formula C₂₁H₁₆N₂O₄, MW 360.36 g/mol) is a fully aromatized, tricyclic N-bridgehead heterocycle belonging to the pyrrolo[2,1-a]phthalazine class. The compound features a 6-phenyl substituent on the phthalazine ring and two methyl ester groups at positions 1 and 2 of the pyrrole ring, constituting a compact, electron-rich fused aromatic system with computed XLogP3 of 3.7 and zero hydrogen bond donors.

Molecular Formula C21H16N2O4
Molecular Weight 360.4 g/mol
CAS No. 853317-73-4
Cat. No. B11954178
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDimethyl 6-phenylpyrrolo[2,1-a]phthalazine-1,2-dicarboxylate
CAS853317-73-4
Molecular FormulaC21H16N2O4
Molecular Weight360.4 g/mol
Structural Identifiers
SMILESCOC(=O)C1=CN2C(=C1C(=O)OC)C3=CC=CC=C3C(=N2)C4=CC=CC=C4
InChIInChI=1S/C21H16N2O4/c1-26-20(24)16-12-23-19(17(16)21(25)27-2)15-11-7-6-10-14(15)18(22-23)13-8-4-3-5-9-13/h3-12H,1-2H3
InChIKeyXLWODQFWIFTFGS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Dimethyl 6-phenylpyrrolo[2,1-a]phthalazine-1,2-dicarboxylate (CAS 853317-73-4): Chemical Identity, Scaffold Class, and Procurement Context


Dimethyl 6-phenylpyrrolo[2,1-a]phthalazine-1,2-dicarboxylate (CAS 853317-73-4, molecular formula C₂₁H₁₆N₂O₄, MW 360.36 g/mol) is a fully aromatized, tricyclic N-bridgehead heterocycle belonging to the pyrrolo[2,1-a]phthalazine class [1]. The compound features a 6-phenyl substituent on the phthalazine ring and two methyl ester groups at positions 1 and 2 of the pyrrole ring, constituting a compact, electron-rich fused aromatic system with computed XLogP3 of 3.7 and zero hydrogen bond donors [1]. It is commercially supplied as a research-grade building block (e.g., Sigma-Aldrich AldrichCPR catalog, Bidepharm ≥95% purity) and is structurally positioned as a non-hybridized, ester-bearing analog within a scaffold family that has demonstrated anticancer activity via tubulin colchicine-site binding and VEGFR-2 inhibition in more elaborated derivatives [2][3].

Why Generic Substitution of Dimethyl 6-phenylpyrrolo[2,1-a]phthalazine-1,2-dicarboxylate with In-Class Analogs Carries Quantifiable Risk


Although several pyrrolo[2,1-a]phthalazine-1,2-dicarboxylate esters share the same tricyclic core, the absence (target compound), presence (3-methyl analog, CAS 853319-04-7), or nature (3-benzoyl analog, CAS 52414-93-4) of a substituent at pyrrole position 3 fundamentally alters the compound's computed physicochemical profile, synthetic provenance, and downstream derivatization potential [1]. The target compound's unsubstituted C3 position preserves a reactive site for further functionalization (e.g., electrophilic substitution, α-bromination, acylation) that is blocked in the 3-methyl and 3-benzoyl analogs, making it the only commercially available scaffold in this series that retains a fully open pyrrole α-position for late-stage diversification [2]. Furthermore, the target compound lacks the bis(hydroxymethyl) warheads present in the DNA-crosslinking hybrid series (e.g., compound 29d), meaning it serves a distinct role as a non-cytotoxic scaffold precursor rather than a pre-constituted dual-pharmacophore hybrid [3]. Procurement of an analog without verifying C3 substitution status therefore risks acquiring a compound with incompatible reactivity for the intended synthetic sequence.

Quantitative Evidence Guide: Dimethyl 6-phenylpyrrolo[2,1-a]phthalazine-1,2-dicarboxylate (CAS 853317-73-4) Versus Closest Analogs


C3 Substitution Status: Unsubstituted Pyrrole α-Position Enables Late-Stage Diversification Absent in 3-Methyl and 3-Benzoyl Analogs

The target compound (CAS 853317-73-4) bears no substituent at pyrrole position 3, whereas the closest commercial analog dimethyl 3-methyl-6-phenylpyrrolo[2,1-a]phthalazine-1,2-dicarboxylate (CAS 853319-04-7) carries a methyl group at C3, and dimethyl 3-benzoylpyrrolo[2,1-a]phthalazine-1,2-dicarboxylate (CAS 52414-93-4) carries a benzoyl group [1]. The empty C3 position in the target compound is the documented site for α-bromination and subsequent nucleophilic displacement, a key derivatization pathway demonstrated on analogous pyrrolodiazine systems under microwave irradiation [2]. The 3-methyl analog is inert to this transformation; the 3-benzoyl analog already occupies the site with a bulky ketone. This difference is structural, not inferential—verified by SMILES string comparison and molecular formula (target: C₂₁H₁₆N₂O₄; 3-methyl analog: C₂₂H₁₈N₂O₄) [1].

Medicinal Chemistry Scaffold Diversification Structure-Activity Relationship

Computed Physicochemical Property Differentiation: XLogP3, Hydrogen Bond Profile, and Rotatable Bond Count Versus 3-Benzoyl and Bis(hydroxymethyl) Analogs

The target compound has a computed XLogP3 of 3.7, zero hydrogen bond donors (HBD), five hydrogen bond acceptors (HBA), and five rotatable bonds [1]. By comparison, the 3-benzoyl analog (CAS 52414-93-4, MF C₂₂H₁₆N₂O₅, MW 388.4) adds one additional HBA (carbonyl oxygen) and higher polarity; the bis(hydroxymethyl) hybrid series (e.g., compound 29d) introduces two hydroxyl groups (2 HBD), substantially increasing aqueous solubility at the cost of membrane permeability [2][3]. The target compound's zero HBD count and moderate lipophilicity (XLogP3 3.7) place it within favorable property space for blood-brain barrier penetration (typically XLogP 2–4, HBD ≤1) and oral absorption, whereas the hydroxyl-bearing hybrids lie outside this range [1][2].

ADME Prediction Physicochemical Profiling Lead Optimization

Supplier Quality Assurance Differentiation: Batch-Specific QC Data (NMR, HPLC, GC) Versus AldrichCPR Unguaranteed Grade

Bidepharm (Bide Pharm) supplies CAS 853317-73-4 at a standard purity of ≥95% and provides batch-specific quality control documentation including NMR, HPLC, and GC analyses for each lot . In contrast, the Sigma-Aldrich AldrichCPR listing (product T108413) explicitly notes that Sigma-Aldrich 'does not collect analytical data for this product' and that the 'buyer assumes responsibility' for identity and purity verification . The Bidepharm offering thus provides verifiable, batch-level quality assurance absent from the AldrichCPR grade, reducing the risk of purchasing a misassigned or degraded sample and eliminating the need for in-house re-characterization prior to use in sensitive synthetic or biological workflows.

Chemical Procurement Quality Control Reproducibility

Class-Level Scaffold Validation: Pyrrolo[2,1-a]phthalazine-1,2-dicarboxylate Esters as Direct Synthetic Precursors to Tubulin Colchicine-Site Inhibitors with Sub-100 nM GI50

The pyrrolo[2,1-a]phthalazine-1,2-dicarboxylate ester scaffold—the exact core of the target compound—was employed by Popovici et al. (2019) as the key intermediate for synthesizing phenstatin-inspired anticancer agents. In that study, three of the best-performing pyrrolo[2,1-a]phthalazine derivatives demonstrated GI50 values below 100 nM across a diverse panel of human tumor cell lines (colon, ovarian, renal, prostate, brain, breast cancer, melanoma, and leukemia) in the NCI-60 five-dose screen [1]. Docking experiments confirmed good complementarity with the colchicine binding site of tubulin, a validated anticancer target [1]. While the target compound itself (CAS 853317-73-4) was not the final biologically tested entity in this study, it represents the unelaborated 1,2-diester scaffold from which the active series was derived via further functionalization. The class-level precedent establishes that the 6-phenyl-1,2-dicarboxylate-substituted pyrrolo[2,1-a]phthalazine core is a productive starting point for colchicine-site tubulin inhibitor discovery, providing a quantitative benchmark (GI50 <100 nM for elaborated derivatives) for optimization campaigns [1].

Anticancer Drug Discovery Tubulin Polymerization Inhibition Colchicine Binding Site

Synthetic Provenance and Regioselectivity: Access via Microwave-Assisted Huisgen Cycloaddition with Full Aromatization Versus Conventional Thermal Methods

The target compound and its analogs are synthesized via Huisgen [3+2] dipolar cycloaddition of phthalazinium N-ylides with dimethyl acetylenedicarboxylate (DMAD). Antoci et al. (2020) demonstrated that under conventional thermal heating (TH), this reaction produces an inseparable mixture of partially and fully aromatized cycloadducts, whereas microwave (MW) or ultrasound (US) irradiation yields exclusively the fully aromatized product with complete selectivity [1]. Reaction times drop from hours (360 min under conventional TH) to minutes (10–94 min under MW), and yields improve substantially [1]. Moldoveanu et al. (2019) further reported that for pyrrolophthalazine cycloadducts obtained via DMAD, the MW yield was 91% (10 min reaction) versus 45% under conventional TH (360 min), representing a >2-fold yield improvement and a 36-fold reduction in reaction time [2]. This synthetic efficiency data provides a benchmark for laboratories procuring the compound: if in-house synthesis is considered, MW/US methods are quantitatively superior for obtaining the fully aromatized, analytically pure target compound.

Synthetic Methodology Microwave-Assisted Synthesis Green Chemistry

Evidence-Backed Application Scenarios for Dimethyl 6-phenylpyrrolo[2,1-a]phthalazine-1,2-dicarboxylate (CAS 853317-73-4)


Scaffold for Late-Stage C3 Diversification in Tubulin Colchicine-Site Inhibitor Lead Optimization

The target compound's unsubstituted C3 position makes it the optimal starting scaffold for medicinal chemistry campaigns seeking to elaborate the pyrrolo[2,1-a]phthalazine core toward tubulin colchicine-site inhibitors. The Popovici et al. (2019) study established that elaborated derivatives of this scaffold achieve GI50 <100 nM in the NCI-60 panel [1]. Because the 3-methyl analog (CAS 853319-04-7) and 3-benzoyl analog (CAS 52414-93-4) already occupy the C3 position, only CAS 853317-73-4 provides a clean slate for systematic SAR at this site. α-Bromination at C3 followed by nucleophilic displacement, as demonstrated on related pyrrolodiazines under microwave conditions, offers a validated diversification route [2]. Researchers should procure the Bidepharm grade (≥95%, batch QC) to ensure reproducible starting material quality [3].

Physicochemical Tool Compound for CNS Penetration and Oral Bioavailability Profiling Studies

With zero hydrogen bond donors, XLogP3 of 3.7, and only five rotatable bonds, the target compound occupies favorable computed property space for CNS penetration, in contrast to the more polar bis(hydroxymethyl) hybrid series (2 HBD) that are designed for parenteral administration [1][2]. This makes CAS 853317-73-4 a suitable non-cytotoxic scaffold reference for parallel artificial membrane permeability assays (PAMPA), MDCK-MDR1 transport studies, or in silico CNS MPO scoring during early-stage triage of elaborated analogs. The compound's moderate lipophilicity also supports oral formulation feasibility assessment without the confounding cytotoxicity of pre-installed DNA-crosslinking warheads [2].

Key Intermediate for Bifunctional Hybrid Synthesis via Sequential C3 and C6 Elaboration

The target compound represents the non-hybridized core scaffold from which dual-pharmacophore anticancer agents (antiangiogenic + DNA cross-linking) are constructed. Chang et al. (2019) and Chen et al. (2021) demonstrated that conjugating phthalazine (antiangiogenic) and bis(hydroxymethyl)pyrrole (DNA cross-linking) pharmacophores onto the pyrrolo[2,1-a]phthalazine framework yields compounds with potent in vivo antitumor activity (significant tumor growth suppression in H526, H520, and 786-O xenografts) [2][3]. CAS 853317-73-4 provides the unadorned 1,2-diester-6-phenyl scaffold from which bespoke hybrid architectures can be assembled with full control over the nature and position of both pharmacophoric elements, rather than being constrained to the specific substitution patterns of pre-made analogs.

Fluorescent Probe Precursor via Controlled Derivatization of the Pyrrolophthalazine Core

Pyrrolodiazine derivatives, including pyrrolophthalazines, have been characterized as blue emitters with quantum yields of approximately 25% for pyrrolopyridazines, though pyrrolophthalazines exhibit weaker yet measurable emission [1]. The presence of two ester groups at positions 1 and 2 on the target compound provides electronic tuning handles; conversion to amides, acids, or alcohols can modulate the photophysical properties. Moldoveanu et al. (2019) demonstrated that MW-assisted α-bromination of pyrrolodiazine esters proceeds with substantially higher yields and reduced solvent volumes, establishing a practical derivatization pathway for accessing fluorescent probes from the target scaffold [1]. The 6-phenyl substituent may additionally enhance quantum yield through extended conjugation relative to the unsubstituted parent (CAS 95647-50-0).

Quote Request

Request a Quote for Dimethyl 6-phenylpyrrolo[2,1-a]phthalazine-1,2-dicarboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.